2-Chloro-1-(difluoromethoxy)-3-(trifluoromethyl)benzene
Overview
Description
2-Chloro-1-(difluoromethoxy)-3-(trifluoromethyl)benzene is an organic compound with the molecular formula C8H4ClF5O It is a derivative of benzene, where the hydrogen atoms are substituted with chlorine, difluoromethoxy, and trifluoromethyl groups
Preparation Methods
The synthesis of 2-Chloro-1-(difluoromethoxy)-3-(trifluoromethyl)benzene typically involves the following steps:
Starting Materials: The synthesis begins with a suitable benzene derivative, such as 2-chlorobenzotrifluoride.
Reaction with Difluoromethyl Ether: The benzene derivative undergoes a reaction with difluoromethyl ether in the presence of a catalyst, such as aluminum chloride, to introduce the difluoromethoxy group.
Purification: The product is then purified using standard techniques such as distillation or recrystallization to obtain the desired compound with high purity.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring cost-effectiveness and efficiency.
Chemical Reactions Analysis
2-Chloro-1-(difluoromethoxy)-3-(trifluoromethyl)benzene can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives. For example, oxidation can lead to the formation of corresponding sulfoxides or sulfones.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide.
Scientific Research Applications
2-Chloro-1-(difluoromethoxy)-3-(trifluoromethyl)benzene has several scientific research applications:
Pharmaceuticals: It is used as an intermediate in the synthesis of various pharmaceutical compounds, particularly those with potential anti-inflammatory and anticancer properties.
Agrochemicals: The compound is utilized in the development of new agrochemicals, including herbicides and insecticides.
Material Science: It is explored for its potential use in the synthesis of advanced materials, such as polymers and liquid crystals.
Mechanism of Action
The mechanism of action of 2-Chloro-1-(difluoromethoxy)-3-(trifluoromethyl)benzene depends on its specific application. In pharmaceuticals, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The difluoromethoxy and trifluoromethyl groups can enhance the compound’s binding affinity and selectivity towards these targets, leading to desired therapeutic effects.
Comparison with Similar Compounds
Similar compounds to 2-Chloro-1-(difluoromethoxy)-3-(trifluoromethyl)benzene include:
2-Chloro-1-(difluoromethoxy)-4-(trifluoromethyl)benzene: This compound has a similar structure but with the trifluoromethyl group at a different position on the benzene ring.
2-Chloro-1-(difluoromethoxy)-4-isothiocyanato-benzene: This compound contains an isothiocyanato group instead of a trifluoromethyl group.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and applications in different fields.
Properties
IUPAC Name |
2-chloro-1-(difluoromethoxy)-3-(trifluoromethyl)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClF5O/c9-6-4(8(12,13)14)2-1-3-5(6)15-7(10)11/h1-3,7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHRSAMBEQCULJV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)OC(F)F)Cl)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClF5O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901192841 | |
Record name | Benzene, 2-chloro-1-(difluoromethoxy)-3-(trifluoromethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901192841 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.56 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1417566-33-6 | |
Record name | Benzene, 2-chloro-1-(difluoromethoxy)-3-(trifluoromethyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1417566-33-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzene, 2-chloro-1-(difluoromethoxy)-3-(trifluoromethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901192841 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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